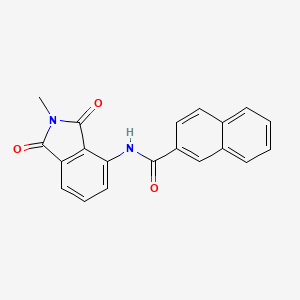

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide involves intricate chemical reactions, often catalyzed by metal ions or conducted under specific conditions to ensure the desired product is obtained. For instance, 1,4-naphthoquinone derivatives containing lipophilic alkyl chains were synthesized and analyzed for their redox behavior, highlighting the chemical versatility and reactivity of naphthoquinone-based compounds similar to the target molecule (Tauraitė et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, the molecular structure of a benzamide derivative was elucidated through XRD and theoretical calculations, revealing its supramolecular assembly and interactions (Kazmi et al., 2019).

Scientific Research Applications

1. Biochemical Analysis

Naphthalene 1,2-dioxygenase (NDOS) is a key enzyme studied for its role in catalyzing the formation of dihydroxy-naphthalene from naphthalene. Wolfe et al. (2001) investigated the single turnover chemistry and regulation of O2 activation by NDOS, revealing insights into the enzyme's interaction with naphthalene and its regulation (Wolfe et al., 2001).

2. Alzheimer's Disease Research

The compound [18F]FDDNP, a hydrophobic radiofluorinated derivative of a naphthalene-based compound, was used in positron emission tomography studies by Shoghi-Jadid et al. (2002) to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients (Shoghi-Jadid et al., 2002).

3. Enzyme Activity and Specificity

Parales et al. (2000) researched the substrate specificity of naphthalene dioxygenase, focusing on the effects of specific amino acids at the active site of the enzyme. This work provides insights into the enzyme's preference for aromatic hydrocarbon substrates, including naphthalene (Parales et al., 2000).

4. Material and Supramolecular Science

Bhosale et al. (2008) explored the applications of naphthalene diimides (NDIs) in the fields of material and supramolecular science, highlighting their potential in conducting thin films, molecular sensors, and artificial photosynthesis (Bhosale et al., 2008).

5. Biodegradation and Microbial Remediation

Jin et al. (2015) studied the biodegradation characters and dihydroxylation mechanism of pyrene by naphthalene dioxygenase in Rhodococcus sp., revealing the role of naphthalene-related compounds in microbial remediation of polluting sites (Jin et al., 2015).

properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c1-22-19(24)15-7-4-8-16(17(15)20(22)25)21-18(23)14-10-9-12-5-2-3-6-13(12)11-14/h2-11H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBPOJADFIMKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)

![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)

![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)

![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)

![2-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2491456.png)

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2491460.png)

![(E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B2491462.png)